6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1’-cyclopentane] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an isoquinoline and a cyclopentane ring, with additional functional groups such as methoxy and nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1’-cyclopentane] can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction typically involves the reaction of an amine, an aldehyde, and a boronic acid to form a complex intermediate. This intermediate can then undergo cyclization under acidic conditions to form the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1’-cyclopentane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1’-cyclopentane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the spiro connection and nitrophenyl group.
1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an aryl group instead of a nitrophenyl group.
6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline: Similar spiro structure but different functional groups.
Uniqueness
The uniqueness of 6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydrospiro[isoquinoline-4,1’-cyclopentane] lies in its combination of functional groups and spiro structure, which confer specific chemical and biological properties. The presence of both methoxy and nitrophenyl groups allows for diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4g/mol |
IUPAC Name |
6,7-dimethoxy-1-(4-nitrophenyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-11-16-17(12-19(18)27-2)21(9-3-4-10-21)13-22-20(16)14-5-7-15(8-6-14)23(24)25/h5-8,11-12,20,22H,3-4,9-10,13H2,1-2H3 |
InChI Key |
KVEIQKZBFJMKFL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(NCC23CCCC3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(NCC23CCCC3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.